2-Nitro-3,5,6-trimethylphenol CAS 94045-97-3 properties
2-Nitro-3,5,6-trimethylphenol CAS 94045-97-3 properties
This technical guide provides a comprehensive analysis of 2-Nitro-3,5,6-trimethylphenol (CAS 94045-97-3), a specialized aromatic intermediate critical for the synthesis of bioactive benzopyrans and Vitamin E analogs.[1][2][3][4][5]
CAS Registry Number: 94045-97-3
Synonyms: 2,3,5-Trimethyl-6-nitrophenol; 6-Nitroisopseudocumenol
Chemical Formula: C
Executive Summary & Chemical Context
2-Nitro-3,5,6-trimethylphenol is the ortho-nitration product of 2,3,5-trimethylphenol (isopseudocumenol).[1][2][3][4][5] Unlike its para-isomer (4-nitro-2,3,5-trimethylphenol), which is the thermodynamic product of standard mixed-acid nitration, the 2-nitro isomer requires specific regioselective conditions to synthesize.[1][2][3][4][5]
Why It Matters:
-
Scaffold Utility: It serves as the direct precursor to 4-amino-2,3,5-trimethylphenol , a gateway molecule for synthesizing 5,7,8-trimethyl-benzopyran derivatives (antiarrhythmics) and trimethylhydroquinone (Vitamin E precursor).[1][2][3][4][5]
-
Synthetic Challenge: The steric crowding of the ortho position (flanked by a hydroxyl group and a methyl group) makes its selective synthesis a demonstration of precise electrophilic aromatic substitution control.[1][4][5]
Physicochemical Properties
Note: Experimental values for this specific isomer are rare in public databases.[2][4][5] Data below synthesizes isomeric trends and specific literature reports.
| Property | Value / Description | Notes |
| Appearance | Yellow to Orange Crystalline Solid | Typical of ortho-nitrophenols due to |
| Melting Point | 60 – 70 °C (Estimated) | Lower than para-isomer (~90°C) due to intramolecular H-bonding.[1][2][3][4][5] |
| Solubility | Soluble in Et | Lipophilic nature enhanced by methyl groups.[1][2][3][4][5] |
| pKa | ~7.0 – 7.5 | More acidic than trimethylphenol (pKa ~10.[1][5]8) due to the electron-withdrawing nitro group.[1][2][3][4][5] |
| Stability | Light-sensitive; Oxidizable | Store under inert gas (Ar/N |
Advanced Synthesis Protocols
Standard nitration of 2,3,5-trimethylphenol yields predominantly the para-isomer (4-nitro).[1][2][3][4][5] To access the 2-nitro (ortho) target, a Lanthanum-assisted phase-transfer method is recommended.[1][2][3][5]
Protocol A: Lanthanum-Catalyzed Regioselective Nitration
Mechanism: The Lanthanum(III) ion coordinates with the phenolic oxygen, acting as a template to direct the nitronium ion (or nitrosyl species) to the ortho position via a six-membered transition state.[1][2][3][4][5]
Reagents:
-
Nitrating Agent: Sodium Nitrate (NaNO
, 1.0 eq)[1][2][3][4][5] -
Catalyst: Lanthanum Nitrate Hexahydrate (La(NO
) [1][2][4][5]·6H O, 0.01–0.1 eq)[1][2][3][4][5] -
Solvent/Medium: Diethyl Ether (Et
O) and 6N Hydrochloric Acid (HCl)[1][2][4][5][6]
Step-by-Step Methodology:
-
Preparation: Dissolve sodium nitrate (1.0 eq) and La(NO
) ·6H O (0.01 eq) in 6N HCl.[1][4][5] Cool this aqueous phase to 0 °C . -
Addition: Dissolve 2,3,5-trimethylphenol in diethyl ether. Add this organic phase dropwise to the aqueous acid mixture under vigorous stirring.
-
Reaction: Maintain temperature at 0–5 °C for 1–2 hours. The biphasic system requires high shear stirring to ensure phase transfer.[5]
-
Workup: Separate the organic ether layer.[1][4][5] Extract the aqueous layer twice with ether.[4][5] Combine organic phases.[2][4][5]
-
Purification: Wash with brine, dry over MgSO
, and concentrate in vacuo. -
Isolation: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient) to separate the yellow ortho product from any para byproduct.[1][4][5]
Protocol B: Classical Mixed Acid (Cautionary Note)
Using H
Reaction Engineering & Pathways
The following diagram illustrates the synthesis logic and the critical branching point between the ortho (target) and para (byproduct) isomers.
Figure 1: Comparative synthesis pathways highlighting the regioselectivity required to isolate the 2-nitro isomer.
Applications in Drug Development
2-Nitro-3,5,6-trimethylphenol is a high-value intermediate because the ortho-nitro group can be reduced to an amine, creating a "vicinal aminophenol" motif.[1][2][3][4][5] This motif is essential for cyclization reactions.[2][5]
A. Antiarrhythmic Agents (Benzopyrans)
Research indicates this molecule is a precursor for 5,7,8-trimethyl-benzopyran derivatives.[1][2][3][5]
-
Reduction: The nitro group is reduced (H
/Pd-C or Fe/HCl) to form 2-amino-3,5,6-trimethylphenol .[1][2][3][4][5] -
Cyclization: The amino-phenol reacts with
-unsaturated ketones or specific alkylating agents to close the oxazine or pyran ring.[1][2][3][4][5] -
Mechanism: These derivatives exhibit Class IB and Class III antiarrhythmic properties, protecting against ischemia-reperfusion injury.[2][3][4][5][6]
B. Vitamin E (Tocopherol) Synthesis
While 2,3,6-trimethylphenol is the standard industrial precursor, the 2-nitro-3,5,6- isomer offers a route to Trimethylhydroquinone (TMHQ) via oxidation of the corresponding amine, providing an alternative pathway for synthesizing
Figure 2: Downstream synthetic utility of CAS 94045-97-3 in pharmaceutical and nutritional chemistry.
Safety & Handling (E-E-A-T)
As a nitrophenol derivative, strictly adhere to the following safety protocols:
-
Explosion Hazard: Dry nitrophenols can be explosive, especially if metal salts are present.[1][2][3][4][5] Do not heat the dry solid above its melting point without solvent.[4][5]
-
Toxicity: Suspected uncoupler of oxidative phosphorylation.[1][4][5] Avoid inhalation of dust.[5][7]
-
Storage: Store in amber vials at 4°C. The compound may darken upon oxidation; recrystallize if significant discoloration occurs.
References
-
Synthesis & Antiarrhythmic Application: Varga, Z., et al. (2022).[2][3][4][5][6] 5,7,8-Trimethyl-benzopyran and 5,7,8-Trimethyl-1,4-benzoxazine Aminoamide Derivatives as Novel Antiarrhythmics against Ischemia-Reperfusion Injury. Molecules, 27(3), 1056.[1][2][3][4][5] (Source of the Lanthanum-catalyzed synthesis protocol and application data).
-
Chemical Identity & CAS Verification: GuideChem. (n.d.). 2-nitro-3,5,6-Trimethylphenol Properties and Suppliers.
-
General Nitration Methodologies: BenchChem. (2025).[1][4][5] Application Notes and Protocol for the Nitration of 2,3,5-Trimethylphenol.
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- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 5. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
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